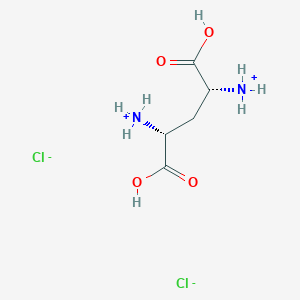

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride

Übersicht

Beschreibung

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride is a chiral diamino acid derivative. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its stereochemistry and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride typically involves the use of enantiomerically pure starting materials. One common method is the diastereoselective synthesis from commercially available starting materials. The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amino acid derivatives.

Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: This compound is studied for its potential role in enzyme inhibition and as a substrate in various biochemical assays.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .

Wirkmechanismus

The mechanism of action of (2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and modulation of biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

- (2R,4R)-4-Hydroxyproline

- (2R,4R)-Diaminoglutaric acid

- (2R,4R)-3-(3-Mercaptopropionyl)thiazolidine-4-carboxylic acid

Uniqueness

What sets (2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride apart is its specific stereochemistry and the presence of two amino groups, which confer unique chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry.

Biologische Aktivität

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride, also known as L-2,4-diaminobutyric acid or DAB, is a compound of significant interest in both biochemical research and therapeutic applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse scientific literature.

Chemical Structure and Properties

- Chemical Formula : C5H10N2O4

- Molecular Weight : 174.15 g/mol

- CAS Number : 390362-42-2

The compound features two amino groups and a dicarboxylic acid structure, which contributes to its biological activity.

This compound functions primarily as an inhibitor of certain enzymes involved in amino acid metabolism. It is known to interact with the enzyme arginase, leading to altered levels of nitric oxide (NO) and other nitrogenous compounds in biological systems. This modulation can influence various physiological processes, including:

- Nitric Oxide Synthesis : By inhibiting arginase, it may enhance NO production from L-arginine.

- Neuroprotective Effects : Research suggests potential neuroprotective properties due to its ability to modulate neurotransmitter levels.

Antitumor Activity

Studies have indicated that this compound exhibits antitumor properties. It has been evaluated in preclinical models for its effects on cancer cell lines. The compound appears to induce apoptosis in certain cancer cells while sparing normal cells, suggesting a selective cytotoxicity profile.

In Vitro Studies

A series of experiments have demonstrated the compound's effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (Cervical) | 25 | Induction of apoptosis |

| MCF-7 (Breast) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of proliferation |

These results highlight its potential as an anticancer agent.

Neuroprotective Studies

In a study examining neuroprotection, this compound was administered to models of neurodegeneration:

- Model Used : Rat model of Parkinson's disease.

- Outcome : Significant reduction in neuronal death and preservation of dopaminergic neurons were observed.

This suggests that the compound may be beneficial in conditions characterized by oxidative stress and inflammation.

Synthesis Methods

The synthesis of this compound has been achieved through various methods. One notable approach involves the use of asymmetric synthesis techniques to obtain the desired stereochemistry efficiently.

- Starting Material : L-aspartic acid.

- Reagents : Use of specific catalysts that promote the formation of the diaminopentanedioic structure.

- Yield : Typically around 70% after purification.

Eigenschaften

IUPAC Name |

(2R,4R)-2,4-diaminopentanedioic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLOTWYWLLNSCT-MRWDTFSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)[C@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743372 | |

| Record name | (4R)-4-Amino-D-glutamic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390362-42-2 | |

| Record name | (4R)-4-Amino-D-glutamic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.